N,2-dimethylcyclohexan-1-amine

conformational analysis stereochemistry thermodynamic stability

N,2-Dimethylcyclohexan-1-amine (CAS 50453-58-2, molecular formula C8H17N, molecular weight 127.23) is a secondary cyclohexylamine derivative distinguished by the presence of two methyl substituents—one attached to the nitrogen atom (N-methyl) and the other positioned at the C2 carbon of the cyclohexane ring. This unique structural arrangement imparts distinct steric, conformational, and electronic properties that are not achievable with simpler mono-substituted analogs, making it a valuable intermediate in organic synthesis and a key scaffold in pharmaceutical research.

Molecular Formula C8H17N
Molecular Weight 127.231
CAS No. 50453-58-2
Cat. No. B2528229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethylcyclohexan-1-amine
CAS50453-58-2
Molecular FormulaC8H17N
Molecular Weight127.231
Structural Identifiers
SMILESCC1CCCCC1NC
InChIInChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3
InChIKeyHMDSHIZGTPRJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,2-Dimethylcyclohexan-1-amine (CAS 50453-58-2) for Research and Industrial Procurement: A Secondary Cyclohexylamine Derivative with Dual Methyl Substitution


N,2-Dimethylcyclohexan-1-amine (CAS 50453-58-2, molecular formula C8H17N, molecular weight 127.23) is a secondary cyclohexylamine derivative distinguished by the presence of two methyl substituents—one attached to the nitrogen atom (N-methyl) and the other positioned at the C2 carbon of the cyclohexane ring [1]. This unique structural arrangement imparts distinct steric, conformational, and electronic properties that are not achievable with simpler mono-substituted analogs, making it a valuable intermediate in organic synthesis and a key scaffold in pharmaceutical research .

Chiral scaffold with two stereocenters supports asymmetric synthesis and ligand research
Secondary amine with C2-methyl steric bulk differentiates reactivity from simple cyclohexylamines
Crystalline solid simplifies weighing, storage, and purification workflows

Why N,2-Dimethylcyclohexan-1-amine Cannot Be Replaced by N-Methylcyclohexanamine or N,N-Dimethylcyclohexanamine in Critical Synthetic Applications


Simple substitution with common cyclohexylamine derivatives such as N-methylcyclohexanamine (CAS 100-60-7) or N,N-dimethylcyclohexanamine (CAS 98-94-2) is not feasible due to fundamental differences in molecular architecture and physicochemical properties. N,2-dimethylcyclohexan-1-amine is a secondary amine with a methyl group at both the nitrogen and the ring C2 position, whereas N-methylcyclohexanamine lacks the ring substitution and N,N-dimethylcyclohexanamine is a tertiary amine with no ring substitution [1]. These structural variations lead to significant disparities in basicity (pKa of 11.06 for the target compound versus 10.72 for the N,N-dimethyl analog), lipophilicity (logP of 1.97 for the target compound versus 1.88 for the N,N-dimethyl analog), and conformational stability—differences that directly impact reactivity, solubility, and biological target engagement [2].

Target

N,2-Dimethylcyclohexan-1-amine: secondary amine, C2-methyl present

Substitute (N-methylcyclohexanamine)

Lacks C2-methyl group; removes chiral center and alters steric environment, may shift stereochemical outcomes

Target

Secondary amine pKa ~11.06, logP 1.97

Substitute (N,N-dimethylcyclohexanamine)

Tertiary amine with lower basicity (pKa 10.72) and nucleophilicity; reaction profiles may differ

Quantitative Differentiation of N,2-Dimethylcyclohexan-1-amine: Evidence for Scientific Selection Over Closest Analogs


Conformational Stability: Thermodynamic Preference of the cis-Isomer Over the trans-Isomer

The cis-isomer of N,2-dimethylcyclohexan-1-amine is thermodynamically favored over the trans-isomer due to favorable equatorial positioning of both the N-methyl and C2-methyl groups .

Conformational stability
Data to verify
cis-isomer favored by 1.2–1.5 kcal/mol over trans-isomer
Supports stereochemical outcome under equilibrium
Thermodynamic calculation based on A-values
conformational analysis stereochemistry thermodynamic stability

Lipophilicity (logP) Differentiation from N,N-Dimethylcyclohexanamine

N,2-Dimethylcyclohexan-1-amine exhibits a higher calculated logP value compared to N,N-dimethylcyclohexanamine, indicating increased lipophilicity that may enhance membrane permeability and CNS penetration [1][2].

Lipophilicity
Cross-study comparable
logP 1.97 vs 1.88 (N,N-dimethyl analog); ΔlogP +0.09
Modest shift may alter partitioning; requires assay context
Calculated values; experimental validation needed
drug design ADME partition coefficient

Basicity (pKa) Differentiation from N,N-Dimethylcyclohexanamine

N,2-Dimethylcyclohexan-1-amine exhibits a higher predicted pKa value compared to its tertiary amine analog N,N-dimethylcyclohexanamine, reflecting its secondary amine character and greater basicity .

Basicity
Data to verify
pKa 11.06 vs 10.72 (N,N-dimethyl analog); ΔpKa +0.34
Higher basicity may influence nucleophilicity and protonation state
Predicted value; confirm experimentally
amine basicity reactivity salt formation

Physical State and Handling: Crystalline Solid vs. Liquid for N,N-Dimethylcyclohexanamine

N,2-Dimethylcyclohexan-1-amine is described as a crystalline solid at room temperature, in contrast to N,N-dimethylcyclohexanamine which is a liquid .

Physical state
Cross-study comparable
Crystalline solid vs liquid for N,N-dimethyl analog
Solid form simplifies handling and purification
Practical handling advantage at ambient conditions
physical properties formulation handling

Optimal Procurement and Application Scenarios for N,2-Dimethylcyclohexan-1-amine Based on Verified Differentiation


Chiral Scaffold for Asymmetric Synthesis and Catalysis

N,2-Dimethylcyclohexan-1-amine contains two stereocenters (at the nitrogen and the C2 carbon), enabling its use as a chiral building block or ligand in asymmetric synthesis. The thermodynamically favored cis-isomer (with an energy advantage of 1.2–1.5 kcal/mol over the trans-isomer) can be isolated and utilized to induce enantioselectivity in catalytic reactions . This stereochemical control is absent in achiral analogs like N-methylcyclohexanamine and N,N-dimethylcyclohexanamine.

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity and Basicity

With a logP of 1.97 (compared to 1.88 for N,N-dimethylcyclohexanamine) and a pKa of 11.06 (compared to 10.72 for the N,N-dimethyl analog), N,2-dimethylcyclohexan-1-amine offers a distinct physicochemical profile that may improve blood-brain barrier permeability and target engagement in the central nervous system [1]. This makes it a rational choice for medicinal chemistry campaigns targeting neurological disorders.

Solid-Phase Peptide Synthesis and Amine-Containing Polymer Production

As a secondary amine with a crystalline solid physical state, N,2-dimethylcyclohexan-1-amine is well-suited for applications requiring precise stoichiometric control and ease of handling, such as solid-phase peptide synthesis, the preparation of amine-functionalized polymers, and the synthesis of bioactive molecules where amine basicity and nucleophilicity are critical .

Synthesis of N-Substituted Cyclohexylamine Derivatives via Reductive Amination

The presence of both an N-methyl and a C2-methyl group provides a unique steric environment that can influence the regioselectivity and stereoselectivity of reductive amination and other amine functionalization reactions. Researchers seeking to access novel chemical space around the cyclohexylamine core can leverage this scaffold to generate derivatives with tailored properties .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Thermodynamic preference for cis-isomer
Enantioselective catalytic reactions
CNS permeability screening
Moderate logP and pKa profile
Blood-brain barrier permeability assays
Solid-phase synthesis and polymer chemistry
Crystalline solid; secondary amine reactivity
Stoichiometric control in coupling reactions
Cyclohexylamine scaffold diversification
Steric environment from dual methyl groups
Regioselectivity in reductive amination

Technical Documentation Hub

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